Non-2-enoyl chloride

説明

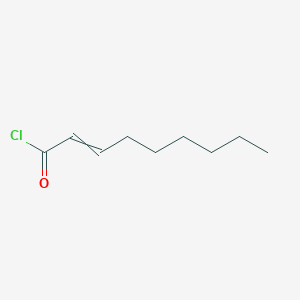

Non-2-enoyl chloride (C₉H₁₅ClO) is an α,β-unsaturated acyl chloride characterized by a nine-carbon chain with a double bond at the second position and a reactive chloride group at the terminal carbonyl. This compound plays a critical role in organic synthesis and biosynthesis. Notably, it serves as a key intermediate in the biosynthesis of macrolactam antibiotics such as cremimycin, where it exists as a non-2-enoyl acyl carrier protein (ACP) thioester . The double bond at the second position introduces conjugation with the carbonyl group, enhancing its electrophilicity and making it highly reactive toward nucleophiles like amines and alcohols. This reactivity is exploited in forming amides, esters, and other derivatives used in pharmaceuticals and agrochemicals.

特性

CAS番号 |

764-86-3 |

|---|---|

分子式 |

C9H15ClO |

分子量 |

174.67 g/mol |

IUPAC名 |

non-2-enoyl chloride |

InChI |

InChI=1S/C9H15ClO/c1-2-3-4-5-6-7-8-9(10)11/h7-8H,2-6H2,1H3 |

InChIキー |

XWYRENPAWWXFNI-UHFFFAOYSA-N |

正規SMILES |

CCCCCCC=CC(=O)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Non-2-enoyl chloride can be synthesized through the reaction of non-2-enoic acid with thionyl chloride or oxalyl chloride. The reaction typically proceeds as follows: [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{SOCl}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{SO}_2 + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow method, which allows for the efficient and safe handling of reactive chlorinating agents. This method ensures high yields and purity of the final product.

Types of Reactions:

-

Hydrolysis: this compound reacts readily with water to form non-2-enoic acid. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{H}_2\text{O} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOH} + \text{HCl} ]

-

Alcoholysis and Aminolysis: It reacts with alcohols and amines to form esters and amides, respectively. [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-OH} \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOOR} + \text{HCl} ] [ \text{CH}_3(\text{CH}_2)_6\text{CH=CHCOCl} + \text{R-NH}_2 \rightarrow \text{CH}_3(\text{CH}_2)_6\text{CH=CHCONHR} + \text{HCl} ]

Common Reagents and Conditions:

Hydrolysis: Water, typically under mild conditions.

Alcoholysis: Alcohols, often in the presence of a base to neutralize the hydrochloric acid formed.

Aminolysis: Amines, also often in the presence of a base.

Major Products:

Hydrolysis: Non-2-enoic acid.

Alcoholysis: Non-2-enoyl esters.

Aminolysis: Non-2-enoyl amides.

科学的研究の応用

Non-2-enoyl chloride is widely used in scientific research due to its reactivity and versatility:

Chemistry: It is used to introduce the non-2-enoyl group into various organic molecules, facilitating the synthesis of complex compounds.

Biology and Medicine: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Industry: this compound is used in the production of polymers and other materials, where it acts as a building block for more complex structures.

作用機序

The reactivity of non-2-enoyl chloride is primarily due to the presence of the carbonyl group conjugated with the double bond. This conjugation makes the carbonyl carbon more electrophilic, facilitating nucleophilic attack. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.

類似化合物との比較

Key Observations :

- Chain Length: Longer carbon chains (e.g., C9 in this compound) increase hydrophobicity and reduce volatility compared to shorter analogs like acryloyl chloride (C3).

- Conjugation: this compound’s extended conjugation stabilizes the molecule, reducing its electrophilicity slightly compared to acryloyl chloride, which has a more polarized carbonyl group.

Research Findings and Data Gaps

- Biosynthetic Relevance: this compound’s role in cremimycin biosynthesis highlights its biological significance, contrasting with shorter-chain enoyl chlorides that lack such specialized roles .

- Synthetic Utility: While acryloyl and crotonoyl chlorides are well-documented in industrial applications, this compound’s synthetic applications remain underexplored, possibly due to challenges in large-scale synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。